molecular formula C16H18N2O4S B2893542 3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219913-64-0

3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2893542
CAS RN: 1219913-64-0
M. Wt: 334.39
InChI Key: NEXIPZGOJHDMIX-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, also known as BDDTU, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BDDTU is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)

Urea derivatives have been identified as potent ROCK inhibitors, with specific substitutions enhancing their inhibitory potency. These compounds show potential in the suppression of phosphorylation levels in human lung cancer cells, indicating their relevance in cancer research and therapy (Pireddu et al., 2012).

Antiproliferative Activity Against Cancer Cell Lines

Novel urea and bis-urea derivatives exhibit significant antiproliferative effects against various cancer cell lines, highlighting their potential in cancer treatment. Certain derivatives show high selectivity and potency, particularly against breast carcinoma MCF-7 cell line, suggesting a promising lead for drug development (Perković et al., 2016).

Antioxidant Activity

Urea derivatives have been investigated for their antioxidant properties. A specific study focuses on the synthesis and characterization of coumarin substituted heterocyclic compounds, revealing high antioxidant activities in vitro. Such properties are vital for developing therapeutic agents against oxidative stress-related diseases (Abd-Almonuim et al., 2020).

Enzyme Inhibition and Anticancer Investigations

Research on unsymmetrical 1,3-disubstituted ureas has demonstrated their potential in enzyme inhibition and anticancer activities. This study provides a basis for the exploration of urea derivatives as therapeutic agents in cancer and other diseases where enzyme modulation is crucial (Mustafa et al., 2014).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-20-6-5-18(9-12-4-7-23-10-12)16(19)17-13-2-3-14-15(8-13)22-11-21-14/h2-4,7-8,10H,5-6,9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXIPZGOJHDMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

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